

An In-Depth Technical Guide to the Physical Properties of Benzyl N-hydroxycarbamate

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Compound of Interest

Compound Name: Benzyl N-hydroxycarbamate

Cat. No.: B014954

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Introduction: The Role and Significance of Benzyl N-hydroxycarbamate

Benzyl N-hydroxycarbamate (CAS No. 3426-71-9), also known by synonyms such as N-(Benzyloxycarbonyl)hydroxylamine and N-Cbz-hydroxylamine, is a crucial intermediate in organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry.^[1] Its unique structural features, combining a benzyl carbamate protecting group with a hydroxylamine functionality, make it a versatile building block for the synthesis of a wide array of more complex molecules. The hydroxylamine moiety is a potent nucleophile and a precursor to nitroxyl radicals (HNO), which are of significant interest in physiological and pharmacological research.^[2]

This technical guide provides a comprehensive overview of the core physical properties of **Benzyl N-hydroxycarbamate**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its key characteristics, provide detailed experimental protocols for its synthesis and characterization, and discuss its stability and handling to ensure its effective and safe utilization in the laboratory.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of **Benzyl N-hydroxycarbamate** is fundamental to its application in synthetic chemistry. These properties

dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques best suited for its characterization.

Quantitative Data Summary

The key physical properties of **Benzyl N-hydroxycarbamate** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	3426-71-9	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[3]
Molecular Weight	167.16 g/mol	[3]
Appearance	White crystalline solid	[4]
Melting Point	62-70 °C	[4]
Boiling Point	295.73 °C (rough estimate)	[4]
Density	1.2917 g/cm ³ (rough estimate)	[4]
pKa	9.20 ± 0.23 (Predicted)	[4]

Solubility Profile

The solubility of **Benzyl N-hydroxycarbamate** is a critical parameter for its use in reactions and for its purification. Based on available data and the behavior of structurally similar compounds, a qualitative solubility profile is presented below.

Solvent	Qualitative Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[4]
Methanol	Slightly Soluble	[4]
Dichloromethane	Soluble	[1]
Chloroform	Soluble	[5]
Ethyl Acetate	Soluble	
Acetone	Soluble	
Water	Poorly Soluble	[6]
Ethanol	Soluble	[7]

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic reactions and chromatographic applications.

Synthesis and Purification: A Validated Protocol

The synthesis of **Benzyl N-hydroxycarbamate** is most commonly achieved through the reaction of benzyl chloroformate with hydroxylamine hydrochloride in the presence of a base. This protocol is designed to be self-validating, with clear steps for reaction setup, workup, and purification.

Reaction Causality

The hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The base, in this case, sodium carbonate, serves two crucial roles: it deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine, which is a more potent nucleophile, and it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation. Dichloromethane is chosen as the organic solvent due to its ability to dissolve the benzyl chloroformate and the final product, while being immiscible with the aqueous solution of the base and hydroxylamine salt.



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Caption: Synthesis workflow for **Benzyl N-hydroxycarbamate**.

Step-by-Step Methodology

- Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium carbonate (1.5 equivalents) in deionized water. To this stirred solution, add hydroxylamine hydrochloride (1.15 equivalents).
[1]
- Reaction Setup: Cool the flask in an ice-water bath. Dissolve benzyl chloroformate (1.0 equivalent) in dichloromethane.
- Addition of Benzyl Chloroformate: Slowly add the dichloromethane solution of benzyl chloroformate to the vigorously stirred aqueous mixture over a period of approximately 4 hours, maintaining the temperature at or below room temperature.
[1]
- Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional hour.
- Workup: Transfer the reaction mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine all organic layers.
[1]
- Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) solution, and then dry over anhydrous sodium sulfate.
- Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane. Slowly add petroleum ether until the solution becomes cloudy. Cool the mixture in an ice bath for at least one hour to induce crystallization.[1]
- Final Product Isolation: Collect the white crystalline solid by vacuum filtration, wash with a cold 3:1 mixture of petroleum ether and dichloromethane, and dry under vacuum.[1]

Spectroscopic Characterization: A Guide to Structural Verification

Confirmation of the identity and purity of the synthesized **Benzyl N-hydroxycarbamate** is essential. The following protocols for ^1H NMR and FT-IR spectroscopy are designed to provide unambiguous structural verification.

^1H NMR Spectroscopy

^1H NMR spectroscopy is a powerful tool for confirming the presence of the key structural motifs in **Benzyl N-hydroxycarbamate**: the benzyl group and the carbamate protons.



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Caption: Workflow for ^1H NMR analysis.

Experimental Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the purified **Benzyl N-hydroxycarbamate** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[8] Transfer the solution to a clean, dry 5 mm NMR tube.

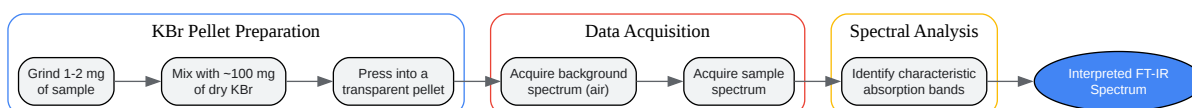
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl_3 and shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all peaks.

Expected ^1H NMR Spectral Data (in CDCl_3):

- ~5.2 ppm (singlet, 2H): Corresponds to the two protons of the benzylic methylene group ($-\text{CH}_2-$).
- ~7.4 ppm (multiplet, 5H): Represents the five aromatic protons of the phenyl ring.
- Broad signals for $-\text{NH}-$ and $-\text{OH}$ protons: The chemical shifts of these exchangeable protons can vary depending on the concentration and purity of the sample. They may appear as broad singlets and their integration may not be exact.

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carbonyl group of the carbamate, the N-H and O-H bonds, and the aromatic C-H bonds.



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Experimental Protocol (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of dry **Benzyl N-hydroxycarbamate** into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
- **Pellet Formation:** Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.^[6]
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample.
- **Data Analysis:** The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Expected FT-IR Absorption Bands (KBr Pellet):

- $3300\text{-}3100\text{ cm}^{-1}$ (broad): N-H and O-H stretching vibrations.
- $\sim 3030\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1700\text{ cm}^{-1}$ (strong): C=O (carbonyl) stretching of the carbamate group.
- $\sim 1500\text{-}1400\text{ cm}^{-1}$: Aromatic C=C stretching.
- $\sim 1250\text{ cm}^{-1}$: C-O stretching.

Stability and Storage

N-substituted hydroxylamines can be sensitive to air and moisture.^[5] Therefore, proper storage and handling of **Benzyl N-hydroxycarbamate** are crucial to maintain its purity and integrity.

- **Storage Conditions:** It is recommended to store **Benzyl N-hydroxycarbamate** in a tightly sealed container in a cool, dry, and dark place.^[4] For long-term storage, refrigeration ($2\text{-}8\text{ }^{\circ}\text{C}$) is advisable to slow down potential degradation.
- **Handling:** Handle the compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. As it is sensitive to moisture, minimize its exposure to the atmosphere.^[4]

Safety and Handling

Based on available safety data sheets (SDS) and GHS classifications, **Benzyl N-hydroxycarbamate** should be handled with appropriate care.

- GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] May also cause respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

Benzyl N-hydroxycarbamate is a valuable synthetic intermediate with well-defined physical properties. This guide has provided a comprehensive overview of its key characteristics, detailed and validated protocols for its synthesis and characterization, and essential information on its stability, storage, and safe handling. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and effectively utilize **Benzyl N-hydroxycarbamate** in their synthetic endeavors.

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